2-Thiophenamine chemical properties and structure
2-Thiophenamine chemical properties and structure
An In-Depth Technical Guide to 2-Thiophenamine: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-thiophenamine (also known as 2-aminothiophene), a cornerstone heterocyclic building block. We will move beyond a simple recitation of facts to provide a cohesive narrative on its molecular architecture, physicochemical characteristics, and its pivotal role as a synthon, particularly in the realm of medicinal chemistry and materials science. The focus is on the causality behind its reactivity and the validated protocols that leverage its unique properties.
Core Molecular Profile of 2-Thiophenamine
2-Thiophenamine is an aromatic organic compound featuring a five-membered thiophene ring substituted with an amino group at the C2 position.[1] This deceptively simple structure is the foundation of its rich and versatile chemistry. The sulfur heteroatom and the electron-donating amino group synergistically influence the electronic properties of the aromatic ring, making it a highly valuable scaffold in synthetic chemistry.[1][2]
Its significance is underscored by its classification as a "privileged structure" in drug discovery.[3][4][5] This term is reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity, making them a recurring motif in a multitude of biologically active compounds.[3][6]
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's physical and spectroscopic properties is a prerequisite for any synthetic application. The data for 2-thiophenamine and its closely related derivatives are summarized below.
Table 1: Physicochemical Properties of 2-Thiophenamine and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C₄H₅NS | 2-Thiophenamine[1] |
| Molecular Weight | 99.15 g/mol | 2-Thiophenamine |
| Appearance | Yellow to light brown solid | 2-Thiophenamine[1] |
| Boiling Point | 95-99 °C at 28 mmHg | 2-Thiophenemethylamine[7][8] |
| Density | ~1.103 g/mL at 25 °C | 2-Thiophenemethylamine[7][8] |
| Solubility | Soluble in polar organic solvents like ethanol and chloroform.[1][7][8] | 2-Thiophenamine[1] |
Spectroscopic Signature:
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the protons on the thiophene ring exhibit characteristic shifts influenced by the electron-donating amino group. In ¹³C NMR, the carbons of the ring can be distinctly identified, providing a reliable method for structural confirmation.[9][10]
-
Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is characterized by N-H stretching vibrations for the primary amine, aromatic C-H stretching, and a series of absorptions corresponding to the C=C and C-S stretching vibrations of the thiophene ring.[10]
-
UV-Visible Spectroscopy: The conjugated π-system of 2-thiophenamine gives rise to characteristic electronic transitions, typically observed in the UV region of the electromagnetic spectrum.[10][11]
The Gewald Reaction: A Cornerstone Synthesis
The most efficient and versatile route to substituted 2-aminothiophenes is the Gewald three-component reaction.[12][13][14] First reported in the 1960s, this one-pot synthesis has become a mainstay in heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization possible in the final product.[13][15]
The reaction convenes a carbonyl compound (an aldehyde or ketone), an α-cyanoester or dinitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[12][15][16]
Reaction Mechanism: A Stepwise Analysis
The authoritative grounding for the Gewald mechanism comes from extensive experimental and computational studies.[12][17] The reaction proceeds through a well-defined sequence of steps, where the final, irreversible aromatization serves as the thermodynamic driving force.[16][17]
-
Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the active methylene compound. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[12][13][15][18] The choice of base is critical; organic bases like piperidine or triethylamine are common, but modern protocols have introduced more efficient catalytic systems.[15]
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the Knoevenagel adduct. Computational studies reveal this is not a simple addition but a complex process involving the nucleophilic opening of the S₈ ring to generate polysulfide intermediates.[12][16]
-
Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by a rapid tautomerization and elimination of water (or another small molecule) to yield the stable, aromatic 2-aminothiophene ring. This final aromatization step is highly exergonic and drives the reaction equilibrium towards the product.[16][17][18][19]
Caption: The Gewald reaction pathway to 2-aminothiophenes.
Validated Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example of the Gewald reaction, known for its reliability and high yield. The self-validating nature of this protocol lies in the spontaneous precipitation of the product upon completion, simplifying purification.
Materials:
-
Cyclohexanone (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Ethanol/Water (9:1 v/v) as solvent[15]
-
Piperidinium borate (Pip borate) catalyst (10-20 mol%)[15] or Diethylamine (Et₂NH)[18]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., 10 mL for a 5 mmol scale reaction).
-
Reagent Addition: Add cyclohexanone (1 eq.), malononitrile (1 eq.), elemental sulfur (1 eq.), and the catalyst (e.g., 20 mol% Pip borate).[15] The order of addition is typically not critical for this one-pot reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature. With an efficient catalyst like Pip borate, the reaction can reach completion in as little as 20 minutes at moderate temperatures.[15] Alternative methods use sonication in an aqueous diethylamine system, which can also yield the product within minutes.[18]
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are completely consumed.
-
Work-up and Purification: Upon completion, the product often precipitates directly from the reaction mixture.[18] Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Final Product: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol) to yield the pure 2-aminothiophene derivative.[15]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-aminothiophenes stems from the reactivity of both the amino group and the thiophene ring. The electron-donating amino group acts as a powerful activating group, rendering the C5 position of the thiophene ring highly susceptible to electrophilic attack.
Key Reaction Pathways:
-
N-Functionalization: The primary amine readily undergoes acylation, alkylation, and diazotization, providing access to a vast library of N-substituted derivatives.[12] These reactions are fundamental for tuning the pharmacological properties of drug candidates.[4]
-
Electrophilic Aromatic Substitution: The activated thiophene ring undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation, predominantly at the C5 position.
-
Annulation Reactions: Critically, 2-aminothiophenes are premier starting materials for the synthesis of fused heterocyclic systems. By choosing reagents that react with both the amino group and the adjacent C3 position, complex polycyclic structures like thieno[2,3-d]pyrimidines, thieno[2,3-b]pyrroles, and thienopyridines can be constructed.[13][20] These fused systems are prevalent in many pharmacologically active molecules.
Caption: Key reactivity patterns of 2-aminothiophene.
Applications in Drug Discovery and Beyond
The 2-aminothiophene scaffold is a prolific source of bioactive molecules, demonstrating a wide spectrum of pharmacological activities.[3][19]
-
Medicinal Chemistry: Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][12][21] They serve as inhibitors for various enzymes, such as kinases, and as modulators for different receptors.[3][4][15] The structural motif is found in drugs like the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[15]
-
Materials Science: The utility of 2-aminothiophenes extends to materials science, where they are key intermediates in the synthesis of azo dyes and other functional colorants.[12][13] The electronic properties of the thiophene ring also make these compounds precursors for conductive polymers and optoelectronic materials.[22]
Safety and Handling Protocols
As with any laboratory chemical, proper handling of 2-thiophenamine and its derivatives is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves, and a lab coat.[23][24]
-
Handling: Conduct all manipulations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[23][24][25] Avoid contact with skin and eyes.[23]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[24][25] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[24][25]
-
Hazards: 2-Aminothiophene derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[24][26] Refer to the specific Safety Data Sheet (SDS) for the particular derivative being used for comprehensive hazard information.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Couture, A., Deniau, E., & Grandclaudon, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Wang, H., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link]
-
Sharma, A., & Kumar, V. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Gewald, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Akbar, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). [Link]
-
Sharma, A., & Kumar, V. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. [Link]
-
LookChem. Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. [Link]
-
ChemBK. THIOPHENE-2-METHYLAMINE. [Link]
-
de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]
-
LookChem. THIOPHENE-2-ETHYLAMINE. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Gad-Elkareem, M. A. M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society. [Link]
-
Ramalingam, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]
-
Sampedro, D., et al. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry. [Link]
-
Singh, P., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
Sources
- 1. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 2. manavchem.com [manavchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. chemrxiv.org [chemrxiv.org]
- 17. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. echemi.com [echemi.com]
